molecular formula C6H4F3NO3S B3322542 5-(trifluoromethyl)pyridine-2-sulfonic Acid CAS No. 147541-04-6

5-(trifluoromethyl)pyridine-2-sulfonic Acid

Cat. No. B3322542
CAS RN: 147541-04-6
M. Wt: 227.16 g/mol
InChI Key: YEKJTZIOYSNLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(trifluoromethyl)pyridine-2-sulfonic acid amide is a compound with the molecular formula C6H5F3N2O2S .


Molecular Structure Analysis

The InChI code for 5-(trifluoromethyl)pyridine-2-sulfonic acid amide is 1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H,(H2,10,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5-(trifluoromethyl)pyridine-2-sulfonic acid were not found in the available resources, trifluoromethylpyridines are known to be used as key structural motifs in active agrochemical and pharmaceutical ingredients .


Physical And Chemical Properties Analysis

5-(trifluoromethyl)pyridine-2-sulfonic acid amide is an off-white solid . Its molecular weight is 226.18 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, including 5-(trifluoromethyl)pyridine-2-sulfonic Acid, are widely used in the agrochemical industry . They are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various treatments in animals .

Synthesis of Active Ingredients

5-(trifluoromethyl)pyridine-2-sulfonic Acid is used as a key structural motif in the synthesis of active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Production of Crop-Protection Products

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of 5-(trifluoromethyl)pyridine-2-sulfonic Acid, is used in the production of several crop-protection products . It is in high demand among all the TFMP derivatives .

Catalyst in Chemical Reactions

Although not directly related to 5-(trifluoromethyl)pyridine-2-sulfonic Acid, triflic acid, a similar compound, is known to catalyze reactions of aromatic compounds with sulfonyl chlorides . This suggests potential catalytic applications for 5-(trifluoromethyl)pyridine-2-sulfonic Acid in similar reactions.

These are just a few of the many applications of 5-(trifluoromethyl)pyridine-2-sulfonic Acid. It’s a versatile compound with a wide range of uses in various industries. It’s expected that many novel applications of TFMP will be discovered in the future .

Future Directions

Trifluoromethylpyridines, including 5-(trifluoromethyl)pyridine-2-sulfonic acid, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials .

properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)4-1-2-5(10-3-4)14(11,12)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKJTZIOYSNLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)pyridine-2-sulfonic Acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-oxocyclopentanecarboxylate (148 μl, 1 mmol), N-fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate (245 mg, 1 mmol) and 1,2-dichloroethane (2 ml) was heated under reflux in an argon atmosphere for 6 hours. Thereafter, the precipitate was recovered by filtration and washed with methylene chloride to obtain 5-trifluoromethylpyridine-2-sulfonic acid (217 mg). Yield, 96%. Analysis of the filtrate by 19F-NMR revealed that ethyl 1-fluoro-2-oxocyclopentanecarboxylate was produced at a yield of 57%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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